3-Chlorooxolane-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

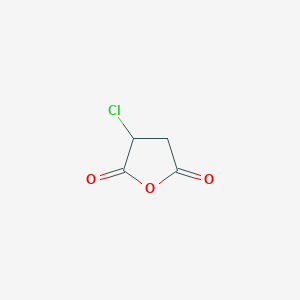

3-Chlorooxolane-2,5-dione, also known as 3-Chloro-3,4-dihydro-2,5-furandione, is an organic compound with the molecular formula C4H3ClO3. It is a chlorinated derivative of oxolane-2,5-dione, which is a five-membered lactone ring containing both a chlorine atom and two carbonyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chlorooxolane-2,5-dione can be synthesized through several methods. One common approach involves the chlorination of oxolane-2,5-dione. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the oxolane ring.

Another method involves the reaction of maleic anhydride with thionyl chloride, followed by cyclization to form the chlorinated oxolane-2,5-dione. This method provides a high yield of the desired product and is commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chlorooxolane-2,5-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: The carbonyl groups in this compound can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, alcohols, thiols.

Reduction: Lithium aluminum hydride, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Substituted oxolane-2,5-dione derivatives.

Reduction: 3-Chlorooxolane-2,5-diol.

Oxidation: Carboxylic acids and other oxidized derivatives.

Applications De Recherche Scientifique

3-Chlorooxolane-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving lactones and chlorinated compounds.

Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents. Its unique structure and reactivity offer opportunities for the development of new drugs.

Industry: The compound is used in the production of polymers, resins, and coatings. .

Mécanisme D'action

The mechanism of action of 3-Chlorooxolane-2,5-dione involves its reactivity with nucleophiles and electrophiles. The chlorine atom and carbonyl groups in the molecule make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. Additionally, the compound can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.

At the molecular level, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

3-Chlorooxolane-2,5-dione can be compared with other similar compounds such as:

Oxolane-2,5-dione: The non-chlorinated parent compound, which lacks the chlorine atom but shares the same lactone ring structure.

3-Bromooxolane-2,5-dione: A brominated derivative with similar reactivity but different physical and chemical properties due to the presence of a bromine atom instead of chlorine.

3-Iodooxolane-2,5-dione:

The uniqueness of this compound lies in its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable compound for various chemical transformations and applications .

Activité Biologique

3-Chlorooxolane-2,5-dione, also known as 3-chloro-2,4(3H,5H)-furandione, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

This compound is characterized by its unique oxolane structure which includes a chloro substituent. The presence of the chlorine atom is significant as it can influence the compound's reactivity and interaction with biological systems. The compound can undergo various chemical reactions such as substitution and hydrolysis, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Similar compounds have been reported to target enzymes involved in primary metabolic pathways and proteins essential for physiological functions. For instance, related compounds have shown effectiveness in modulating enzyme activity and influencing metabolic processes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. A notable study demonstrated that certain derivatives inhibited the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with GI50 values ranging from 1.0×10−8 to 1.6×10−8 M . The mechanism involves the inhibition of growth factor receptors such as EGFR and VEGFR2, which are critical in cancer proliferation.

Antioxidant Activity

In addition to its anticancer effects, this compound has been associated with antioxidant properties. This dual action enhances its potential as a therapeutic agent by not only targeting cancer cells but also mitigating oxidative stress within the body .

Study 1: In Vitro Analysis

A comprehensive study evaluated the efficacy of this compound derivatives against pancreatic cancer cell lines. The findings revealed that certain derivatives exhibited selective inhibitory activity without cytotoxic effects on normal cells at concentrations up to 6 μM . This selectivity is crucial for developing targeted cancer therapies.

Study 2: Pharmacokinetics

The pharmacokinetic profile of related compounds shows that they can effectively penetrate biological membranes and exhibit favorable half-lives in vivo. Such properties are essential for maintaining therapeutic concentrations in target tissues over extended periods.

Data Table: Summary of Biological Activities

| Activity | Cell Line | GI50 (M) | Mechanism |

|---|---|---|---|

| Anticancer | HCT-116 | 1.0×10−8 | EGFR/VEGFR2 inhibition |

| Anticancer | SW-620 | 1.6×10−8 | EGFR/VEGFR2 inhibition |

| Antioxidant | Various | N/A | Free radical scavenging |

Propriétés

IUPAC Name |

3-chlorooxolane-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHWJROUZAYQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521091 |

Source

|

| Record name | 3-Chlorooxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-71-8 |

Source

|

| Record name | 3-Chlorooxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.